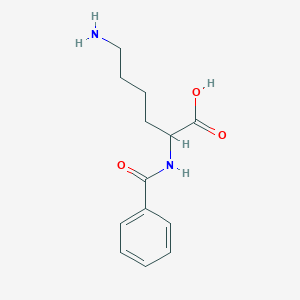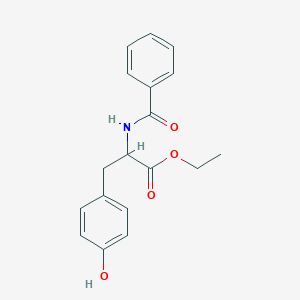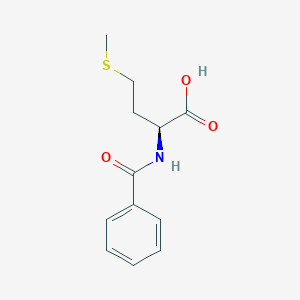
Benzoyl-dl-méthionine
Vue d'ensemble
Description
Benzoyl-dl-methionine is a chemical compound with the molecular formula C₁₂H₁₅NO₃S. It is a derivative of methionine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the amino acid structure. This compound is used in various research and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
Benzoyl-dl-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
Target of Action
Benzoyl-dl-methionine is a derivative of the amino acid methionine . Methionine is an essential amino acid that plays a crucial role in many body functions, including protein synthesis and the formation of S-adenosylmethionine (SAMe), a universal methyl donor in numerous cellular methylation reactions . Therefore, it can be inferred that the primary targets of Benzoyl-dl-methionine are likely to be the same enzymes and proteins that interact with methionine.
Mode of Action
SAMe then donates its methyl group to various substrates, including DNA, proteins, and lipids
Biochemical Pathways
Methionine, the parent compound of Benzoyl-dl-methionine, is involved in several biochemical pathways. One of the key pathways is the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, SAMe . Another pathway is the transsulfuration pathway, which leads to the synthesis of another important amino acid, cysteine . Given the structural similarity between Benzoyl-dl-methionine and methionine, it’s likely that Benzoyl-dl-methionine may also be involved in these pathways.
Pharmacokinetics
Studies on methionine have shown that its metabolism in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress
Result of Action
For instance, methionine plays a crucial role in protein synthesis as the initiator amino acid . It’s also involved in various methylation reactions via its derivative, SAMe . These reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .
Analyse Biochimique
Biochemical Properties
It is known that methionine, a component of Benzoyl-dl-methionine, plays a significant role in one-carbon metabolism pathways, including the folate cycle, transsulfuration pathway, and methionine metabolism cycle . These pathways are deeply interconnected and produce a single-carbon molecule—the methyl group CH3—via the universal methyl donor, S-adenosylmethionine (SAM)
Cellular Effects
The cellular effects of Benzoyl-dl-methionine are currently unknown. Methionine, a component of Benzoyl-dl-methionine, has been shown to have significant effects on cellular processes. For instance, methionine restriction has been found to exert many beneficial effects, such as increasing longevity, decreasing oxidative damage, and alleviating inflammatory responses . The specific effects of Benzoyl-dl-methionine on cell function, cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
It is known that methionine serves as a substrate for protein synthesis or enters the metabolic cycle
Dosage Effects in Animal Models
The effects of Benzoyl-dl-methionine at different dosages in animal models are yet to be studied. It is known that methionine and its hydroxy analogues are important components of a multimillion tonne scale commodity market of supplements used in human and livestock nutrition
Metabolic Pathways
Methionine, a component of Benzoyl-dl-methionine, is known to play a significant role in one-carbon metabolism pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl-dl-methionine can be synthesized through the benzoylation of dl-methionine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or pyridine to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the benzoyl derivative .
Industrial Production Methods: Industrial production of benzoyl-dl-methionine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: Benzoyl-dl-methionine can undergo oxidation reactions, particularly at the sulfur atom in the methionine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine or thiol derivatives under appropriate conditions.
Substitution: Benzoyl-dl-methionine can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Methionine: The parent amino acid, essential for protein synthesis.
N-acetylmethionine: Another derivative of methionine with an acetyl group instead of a benzoyl group.
Methionine sulfoxide: An oxidized form of methionine.
Uniqueness: Benzoyl-dl-methionine is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-benzamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304217 | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-38-2, 10290-61-6 | |
| Record name | 4703-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of Benzoyl-DL-methionine's interaction with acylases?
A1: Research suggests that the utilization of Benzoyl-DL-methionine by Lactobacillus arabinosus is closely linked to the activity of bacterial acylases []. These enzymes potentially hydrolyze Benzoyl-DL-methionine, possibly enabling the bacteria to access the essential amino acid methionine. This highlights the importance of acylases in the metabolic pathways of specific bacteria.
Q2: How does the structure of Benzoyl-DL-methionine enable its use in studying singlet oxygen?
A2: While specific structural data wasn't provided in the abstracts, Benzoyl-DL-methionine is known to react with singlet oxygen []. This reactivity allows researchers to utilize it as a trapping agent to detect and quantify singlet oxygen generated by specialized devices, like the fiber-optic singlet oxygen generator described in the research.
Q3: Can Benzoyl-DL-methionine form complexes with metals, and what insights do these complexes offer?
A3: Yes, research indicates that Benzoyl-DL-methionine can form complexes with osmium tetraoxide (OsO4) []. Specifically, a complex with the formula Os2O6L4, where L represents Benzoyl-DL-methionine, has been identified. This finding suggests a potential role for OsO4 in cross-linking proteins and lipids during biological tissue fixation. Further investigation into these interactions could provide valuable information for understanding biological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















